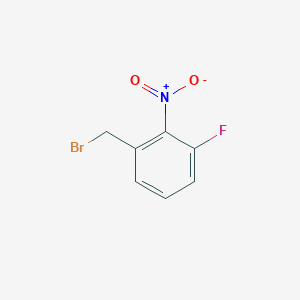

3-Fluoro-2-nitrobenzyl bromide

Beschreibung

Contextual Significance in Fine Chemical Synthesis and Organic Transformations

The strategic placement of the fluoro, nitro, and bromomethyl groups on the benzene (B151609) ring makes 3-fluoro-2-nitrobenzyl bromide a significant intermediate in fine chemical synthesis. The bromomethyl group serves as a reactive site for nucleophilic substitution, allowing for the introduction of the 3-fluoro-2-nitrobenzyl moiety into a wide array of molecules. This functionality is particularly useful in the synthesis of complex organic structures and in the development of new compounds with potential applications in pharmaceuticals and materials science.

The presence of the nitro group activates the benzene ring towards certain reactions, while the fluorine atom can influence the electronic properties and metabolic stability of the final products. This combination of reactive sites allows for diverse synthetic transformations. For instance, nitrobenzyl bromides, in general, are utilized as protecting groups in multi-step syntheses, which can be removed under specific conditions to unmask a functional group at a later stage. ketonepharma.com

Structural Characteristics and Positional Isomerism in Fluoro-Nitrobenzyl Bromides

The chemical structure of this compound is defined by a benzene ring where a bromine atom is attached to a methyl group, which is in turn bonded to the ring. A fluorine atom is located at the 3-position and a nitro group at the 2-position of the benzene ring. This specific arrangement of substituents is crucial to its reactivity.

Positional isomerism is a key feature of fluoro-nitrobenzyl bromides. The relative positions of the fluorine, nitro, and bromomethyl groups on the benzene ring can vary, leading to a number of isomers, each with distinct chemical and physical properties. For example, 4-fluoro-3-nitrobenzyl bromide and 2-fluoro-5-nitrobenzyl bromide are isomers of the title compound. The differing electronic and steric environments of these isomers result in different reactivities and applications in synthesis.

Table 1: Comparison of Fluoro-Nitrobenzyl Bromide Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| This compound | 21071-46-5 | C₇H₅BrFNO₂ | 234.02 | Fluoro at C3, Nitro at C2 |

| 3-Fluoro-4-nitrobenzyl bromide | 131858-37-2 | C₇H₅BrFNO₂ | 234.02 | Fluoro at C3, Nitro at C4 scbt.com |

| 4-Nitrobenzyl bromide | 100-11-8 | C₇H₆BrNO₂ | 216.03 | Nitro at C4, no fluorine ketonepharma.com |

| 2-Nitrobenzyl bromide | 3958-60-9 | C₇H₆BrNO₂ | 216.03 | Nitro at C2, no fluorine chemicalbook.com |

| 3-Nitrobenzyl bromide | 3958-57-4 | C₇H₆BrNO₂ | 216.03 | Nitro at C3, no fluorine tcichemicals.com |

Overview of Academic Research Trends Pertaining to the Chemical Compound

Academic research involving this compound and related compounds often focuses on their utility in synthesizing novel organic molecules with specific biological or material properties. Research trends indicate a continued interest in the development of new synthetic methodologies that utilize fluorinated and nitrated building blocks. bhumipublishing.com The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. nbinno.com

Studies have explored the reactivity of similar nitrobenzyl bromides in various reactions. For instance, 2-nitrobenzyl bromide has been used for "caging" peptides and in the synthesis of heterocyclic compounds. sigmaaldrich.com The solvolysis of o-nitrobenzyl bromide has been studied to understand the role of the ortho-nitro group in intramolecular nucleophilic assistance. semanticscholar.org While direct research on this compound is more specialized, the broader interest in related structures suggests its potential in creating novel compounds. The synthesis of derivatives like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide highlights the use of related fluoronitroaromatic compounds in the development of potential therapeutic agents. mdpi.com The versatility of the functional groups present in these types of molecules ensures their continued relevance in synthetic chemistry research. fcad.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNVXKZYRKFTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Nitrobenzyl Bromide

Established Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-nitrobenzyl bromide primarily originates from its corresponding toluene (B28343) precursor, 3-fluoro-2-nitrotoluene. The conversion hinges on the selective bromination of the benzylic methyl group. Several established methods are employed to achieve this transformation, each with distinct advantages and specific reaction conditions.

Benzylic Bromination Strategies for Substituted Toluenes

Benzylic bromination is a fundamental transformation in organic synthesis that targets the carbon atom directly attached to an aromatic ring. The reaction typically proceeds via a free-radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic position. This selectivity arises from the resonance stabilization of the resulting benzyl (B1604629) radical, making it more stable than other possible radical intermediates. For substituted toluenes like 3-fluoro-2-nitrotoluene, the primary challenge is to achieve high selectivity for the benzylic position without inducing electrophilic substitution on the electron-rich aromatic ring or other side reactions. The choice of brominating agent and reaction conditions is paramount in controlling this selectivity. googleapis.com

Free-Radical Halogenation Approaches (e.g., N-Bromosuccinimide mediated reactions)

N-Bromosuccinimide (NBS) is a widely used reagent for selective benzylic bromination due to its ability to provide a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. researchgate.net The reaction, often referred to as the Wohl-Ziegler reaction, is typically initiated by light (photochemical initiation) or a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). researchgate.net

The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to minimize ionic side reactions. The presence of electron-withdrawing groups, like the nitro and fluoro groups in 3-fluoro-2-nitrotoluene, deactivates the aromatic ring towards electrophilic attack, thereby enhancing the selectivity of the benzylic bromination. researchgate.net

| Parameter | Condition | Purpose |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine radicals, enhancing selectivity. |

| Initiator | AIBN, BPO, or UV light | Initiates the free-radical chain reaction. |

| Solvent | Carbon Tetrachloride, Dichloroethane | Non-polar solvent to favor radical mechanism over ionic reactions. |

| Temperature | Reflux | Provides energy to initiate and sustain the reaction. |

This interactive table summarizes typical conditions for NBS-mediated benzylic bromination.

Oxidative Bromination Techniques (e.g., utilizing HBr/H₂O₂ systems)

Oxidative bromination using a combination of hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂) presents a greener and more atom-economical alternative to traditional methods. nih.gov In this system, H₂O₂ oxidizes HBr to generate elemental bromine in situ. This in situ generation maintains a low concentration of bromine, which, under light irradiation or with a radical initiator, can selectively brominate the benzylic position. researchgate.net

This method avoids the direct handling of hazardous liquid bromine and produces water as the only byproduct, aligning with green chemistry principles. nih.gov The reaction is often performed in a biphasic system or with a solvent like dichloroethane. chemicalbook.comguidechem.com Studies on various substituted toluenes have demonstrated high selectivity for monobromination at the benzyl position with this system. researchgate.net The H₂O₂–HBr system is particularly effective and is considered a good alternative to other bromination methods due to the use of inexpensive and environmentally benign reagents. nih.govresearchgate.net

| Reagent System | Oxidant | Bromine Source | Key Advantages |

| HBr/H₂O₂ | Hydrogen Peroxide (H₂O₂) | Hydrobromic Acid (HBr) | In situ bromine generation, high atom economy, water as the only byproduct. nih.gov |

| NaBrO₃/NaHSO₃ | Sodium Bromate | Sodium Bisulfite/Bromide | Effective for various substrates. |

| KBr/Oxone | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Potassium Bromide | Solid, easy-to-handle reagents. |

This interactive table compares different oxidative bromination systems.

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity: The key to synthesizing this compound is the high regioselectivity of the bromination reaction. The reaction must selectively occur at the benzylic methyl group rather than on the aromatic ring. This selectivity is governed by the reaction mechanism.

Free-Radical Pathway: In reactions involving NBS or HBr/H₂O₂ with a radical initiator or light, the mechanism is a free-radical chain reaction. The stability of the intermediate radical is the determining factor. A benzylic radical is significantly stabilized by resonance with the aromatic ring. Therefore, the abstraction of a hydrogen atom from the methyl group is energetically more favorable than the addition of a bromine radical to the aromatic ring. The electron-withdrawing nitro and fluoro groups further deactivate the aromatic ring towards electrophilic attack, which could be a competing pathway, thus ensuring high selectivity for the benzylic position.

Electrophilic Pathway: Preventing electrophilic aromatic substitution is crucial. This is achieved by using reagents and conditions that favor radical formation. For instance, NBS provides a very low concentration of molecular bromine, which disfavors electrophilic attack on the deactivated aromatic ring. nih.gov

Stereochemical Considerations: The synthesis of this compound from 3-fluoro-2-nitrotoluene does not involve the formation of any new chiral centers. The target molecule is achiral. Therefore, stereochemical considerations are not applicable in this specific synthesis.

Optimization of Reaction Parameters and Scalability Studies

Optimizing reaction parameters is essential for maximizing yield, minimizing impurities, and ensuring a safe and efficient process, particularly for large-scale synthesis.

Temperature and Reaction Time: Benzylic bromination reactions are often conducted at the reflux temperature of the solvent to ensure sufficient energy for radical initiation and propagation. googleapis.com Reaction progress is typically monitored by techniques like HPLC or GC to determine the optimal reaction time, preventing the formation of over-brominated byproducts such as 3-fluoro-2-nitrobenzal bromide.

Reagent Stoichiometry: The molar ratio of the brominating agent to the toluene substrate is a critical parameter. Using a slight excess of NBS is common to drive the reaction to completion, but a large excess can lead to dibromination. In HBr/H₂O₂ systems, the molar ratios of HBr and H₂O₂ to the substrate are optimized to achieve high conversion and selectivity. nih.gov

Scalability: Scaling up benzylic bromination requires careful consideration of heat and mass transfer. The initiation of these radical reactions can be highly exothermic. For industrial-scale production, continuous flow reactors, such as microchannel reactors, offer significant advantages over batch reactors. nih.gov They provide superior control over temperature, reaction time, and safety, especially for potentially explosive reactions like photocatalytic oxidative bromination with HBr/H₂O₂. nih.gov This approach can also reduce the decomposition of H₂O₂ and improve process efficiency. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. Several aspects of the synthesis of this compound can be viewed through this lens.

Atom Economy: Oxidative bromination using the HBr/H₂O₂ system exhibits high atom economy. Theoretically, all bromine from HBr is incorporated into the product, with water being the only byproduct, which is a significant improvement over methods where HBr is a byproduct. nih.gov

Use of Safer Chemicals: Replacing hazardous reagents like liquid bromine with safer alternatives such as NBS or the in situ generation of bromine from HBr/H₂O₂ reduces risks associated with transport, storage, and handling. nih.govnih.gov

Safer Solvents and Auxiliaries: While traditional solvents like carbon tetrachloride are effective, they are toxic and environmentally harmful. The development of processes that use greener solvents or are conducted under solvent-free conditions is a key goal. researchgate.net For instance, some visible-light-induced NBS brominations have been successfully performed under solvent-free reaction conditions (SFRC). researchgate.net

Energy Efficiency: Utilizing photocatalysis with visible light or energy-efficient light sources instead of high-temperature thermal initiation can reduce energy consumption. researchgate.netresearchgate.net Continuous flow processes in microreactors are also often more energy-efficient due to better heat integration. nih.gov

Catalysis: The use of catalytic systems, where possible, is preferred over stoichiometric reagents. While the initiators in radical reactions are used in sub-stoichiometric amounts, research into true catalytic cycles for benzylic bromination continues to be an area of interest.

By incorporating these principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Nitrobenzyl Bromide

Solvolytic Behavior and Solvent Effects

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. The study of solvolysis rates in a wide range of solvents provides deep insight into the reaction mechanism.

Kinetic studies on the solvolysis of o-nitrobenzyl bromide in various hydroxylic solvents have been performed to determine rate constants and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). These values help to elucidate the nature of the transition state. nih.gov

For instance, a less negative entropy of activation was observed for the solvolysis of o-nitrobenzyl bromide in 97% 2,2,2-trifluoroethanol (B45653) compared to its para-isomer, which is consistent with a more ordered transition state involving intramolecular participation by the ortho-nitro group. scilit.com

Table 1: Representative First-Order Rate Constants (k) for the Solvolysis of o-Nitrobenzyl Bromide at 45.0 °C Data extracted from a kinetic study on o-nitrobenzyl bromide, a close analog of 3-Fluoro-2-nitrobenzyl bromide. nih.gov

| Solvent (% v/v) | k x 105 (s-1) |

|---|---|

| 100% EtOH | 1.58 |

| 90% EtOH | 4.11 |

| 80% EtOH | 6.41 |

| 100% MeOH | 4.01 |

| 90% Acetone | 0.868 |

| 97% TFE | 2.92 |

The Grunwald-Winstein equation is a linear free-energy relationship used to describe the effect of the solvent on solvolysis rates. wikipedia.org The extended (two-term) Grunwald-Winstein equation is given by:

log(k/ko) = lNT + mYX

where k and ko are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol), respectively. The parameter l measures the sensitivity of the solvolysis rate to the solvent nucleophilicity (NT), while m measures the sensitivity to the solvent ionizing power (YX). researchgate.net

For the solvolysis of o-nitrobenzyl bromide, application of this equation shows different behaviors in different solvent types. researcher.lifenih.gov

In solvents without fluoroalcohol, the reaction shows significant sensitivity to both solvent nucleophilicity and ionizing power, with an l/m ratio greater than unity, which is characteristic of a bimolecular (SN2) process. researcher.life

In solvents with a high fluoroalcohol content, the analysis shows a negligible sensitivity to solvent nucleophilicity (l ≈ 0) and a low sensitivity to solvent ionizing power (m ≈ 0.27). scilit.com This suggests a change in mechanism, where the solvent is not acting as a direct nucleophile in the rate-determining step.

Table 2: Grunwald-Winstein Analysis for Solvolysis of o-Nitrobenzyl Bromide Data from studies on o-nitrobenzyl bromide, a close analog. scilit.comresearcher.life

| Solvent Group | l value (Sensitivity to Nucleophilicity) | m value (Sensitivity to Ionizing Power) | Proposed Mechanism |

|---|---|---|---|

| Non-fluoroalcohol solvents | ~1.10 | ~0.51 | Bimolecular (SN2) with solvent as nucleophile |

| Fluoroalcohol-containing solvents | Negligible | ~0.27 | Intramolecular nucleophilic assistance |

The most compelling mechanistic feature for substrates with an ortho-nitro group is the potential for intramolecular assistance, also known as adjacent group participation or anchimeric assistance. In highly ionizing but poorly nucleophilic solvents (like trifluoroethanol), the specific solvolysis rates for o-nitrobenzyl bromide are considerably higher than would be predicted by comparison with the para-isomer. scilit.com

This rate enhancement is attributed to the ortho-nitro group acting as an internal nucleophile. researcher.lifenih.gov One of the oxygen atoms of the nitro group can attack the benzylic carbon, displacing the bromide ion to form a cyclic five-membered ring intermediate. This intermediate is then subsequently hydrolyzed by the solvent in a rapid, non-rate-determining step. This pathway explains the low sensitivity to external solvent nucleophilicity (l ≈ 0) observed in the Grunwald-Winstein analysis for these solvents. scilit.com This intramolecular participation is a key feature of the reactivity of 2-nitrobenzyl halides and is expected to be a dominant pathway for this compound under appropriate solvent conditions.

Reactions with Carbon- and Heteroatom-Based Nucleophiles

This compound readily undergoes nucleophilic substitution reactions (SN2) with a variety of carbon- and heteroatom-based nucleophiles. The benzylic carbon is electrophilic and is readily attacked by nucleophiles, leading to the displacement of the bromide ion.

Reactions with Heteroatom Nucleophiles:

In a study on the synthesis of potential antitubercular agents, various substituted benzyl (B1604629) bromides were reacted with 1,3,4-oxadiazole-2-thiols. For example, 2-((3-fluoro-5-nitrobenzyl)sulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole was synthesized with an 85% yield, demonstrating the efficient reaction of a substituted benzyl bromide with a sulfur-based nucleophile. cuni.cz This suggests that this compound would similarly react with thiols to form the corresponding thioether linkage.

The general reaction with heteroatom nucleophiles can be represented as follows:

With Amines: Formation of substituted benzylamines.

With Alcohols: Formation of benzyl ethers. The conversion of alcohols to alkyl halides using reagents like phosphorus tribromide proceeds via an SN2 mechanism, and the reverse reaction, the substitution of the bromide with an alcohol, is also a standard SN2 process. libretexts.org

With Thiols: Formation of benzyl thioethers.

| Nucleophile (Nu-H) | Product | General Reaction Conditions |

| Primary/Secondary Amine | 3-Fluoro-2-nitrobenzylamine derivative | Base (e.g., triethylamine), solvent (e.g., acetonitrile) |

| Alcohol | 3-Fluoro-2-nitrobenzyl ether | Base (e.g., sodium hydride), solvent (e.g., THF) |

| Thiol | 3-Fluoro-2-nitrobenzyl thioether | Base (e.g., triethylamine), solvent (e.g., acetonitrile) |

Reactions with Carbon-Based Nucleophiles:

Reactions of this compound with carbon-based nucleophiles, such as cyanide, are also anticipated to proceed via an SN2 mechanism. The synthesis of related nitrobenzyl cyanides, such as p-nitrobenzyl cyanide, is a well-established procedure. lookchem.com The synthesis of 2-methyl-3-nitrobenzyl cyanide from the corresponding bromide further supports the feasibility of this transformation. researchgate.net

The reaction with cyanide would proceed as follows:

This compound + CN- → 3-Fluoro-2-nitrobenzyl cyanide + Br-

However, reactions with highly basic carbon nucleophiles like Grignard reagents are generally not feasible. The nitro group is incompatible with Grignard reagents as it can be reduced or undergo addition reactions. researchgate.net

Reductive Transformations of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine, providing a pathway to 3-fluoro-2-aminobenzyl derivatives. This transformation is a cornerstone in the synthesis of various heterocyclic compounds and other functionalized molecules.

Catalytic Hydrogenation:

One of the most common and efficient methods for the reduction of aromatic nitro groups is catalytic hydrogenation. This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction is generally clean and provides high yields of the corresponding aniline. While specific studies on this compound are not prevalent, the chemoselective hydrogenation of the nitro group in the presence of other functional groups is a well-established transformation. For example, the selective hydrogenation of 4-nitrobenzaldehyde (B150856) to 4-nitrobenzyl alcohol can be achieved with high selectivity using gold nanorod catalysts. researchgate.net This suggests that the nitro group of this compound can be reduced without affecting the benzyl bromide moiety under carefully controlled conditions, although the benzylic bromide is also susceptible to hydrogenolysis.

Chemical Reduction:

A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. These include:

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can reduce nitro groups. However, these reagents can also reduce other functional groups and must be used with caution.

Metals in Acidic Media: A classic method involves the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Enzymatic Reduction: Biocatalytic methods are also gaining prominence. For instance, chloramphenicol (B1208) nitroreductase (CNR) has been shown to reduce the nitro group of various 4-nitrobenzyl derivatives to the corresponding amine. nih.gov

The general scheme for the reduction of the nitro group is as follows:

This compound → 3-Fluoro-2-aminobenzyl bromide

| Reagent/Method | Product | General Reaction Conditions |

| H₂, Pd/C | 3-Fluoro-2-aminobenzyl bromide | Solvent (e.g., ethanol, ethyl acetate), room temperature, atmospheric or elevated pressure |

| Fe, HCl | 3-Fluoro-2-aminobenzyl bromide | Solvent (e.g., ethanol, water), reflux |

| SnCl₂, HCl | 3-Fluoro-2-aminobenzyl bromide | Solvent (e.g., ethanol), reflux |

Applications of 3 Fluoro 2 Nitrobenzyl Bromide in Complex Organic Synthesis

As a Versatile Building Block for Functionalized Molecules

The inherent reactivity of 3-fluoro-2-nitrobenzyl bromide makes it an attractive starting material for the synthesis of a diverse array of functionalized molecules. The presence of the benzylic bromide allows for facile nucleophilic substitution reactions, while the fluoro and nitro groups can be retained in the final product to impart specific electronic and steric properties or can be further manipulated chemically.

While the general reactivity of benzyl (B1604629) bromides is well-established in the synthesis of nitrogen-containing heterocycles, specific documented examples detailing the use of this compound in the direct synthesis of pyridines, quinolines, oxadiazoles, and triazoles are not extensively reported in readily available scientific literature. However, the structural components of this compound suggest its potential utility in such transformations. For instance, the benzyl moiety could theoretically be incorporated into the backbone of these heterocyclic systems through various annulation or condensation strategies. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the aromatic ring, potentially directing cyclization reactions.

Benzyl halides are fundamental building blocks in the chemical industry for the production of a wide range of specialty chemicals, including pharmaceuticals, agrochemicals, and materials. The presence of both a fluorine atom and a nitro group in this compound makes it a valuable intermediate for creating highly functionalized and potentially biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity of a molecule, while the nitro group can serve as a precursor for an amino group, which is a key functional group in many pharmaceuticals. Although specific industrial-scale applications of this compound are not widely publicized, its structural alerts suggest its role as a precursor to more complex molecules in research and development settings.

Utility in Protecting Group Chemistry

One of the most significant and well-documented applications of ortho-nitrobenzyl derivatives, the class of compounds to which this compound belongs, is in the realm of protecting group chemistry. Specifically, they are renowned as photolabile protecting groups, often referred to as "caging" groups.

Ortho-nitrobenzyl-based photolabile protecting groups (PPGs) are widely utilized in organic synthesis and chemical biology to temporarily mask a functional group and then release it upon irradiation with light, typically in the UV range. The general mechanism for the photocleavage of 2-nitrobenzyl-based PPGs involves a Norrish Type II reaction. Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement and cleavage to release the protected functional group and form a 2-nitrosobenzaldehyde derivative.

The substitution pattern on the nitrobenzyl ring can influence the photophysical and photochemical properties of the caging group, such as the wavelength of maximum absorption, the quantum yield of photolysis, and the rate of release of the protected molecule. The presence of a fluorine atom in this compound can potentially modulate these properties.

Table 1: Properties of Nitrobenzyl-Based Photolabile Protecting Groups

| Property | Description | Influence of Substituents |

|---|---|---|

| Wavelength of Activation | The wavelength of light required to induce cleavage of the protecting group. | Electron-donating or -withdrawing groups on the aromatic ring can shift the absorption maximum. |

| Quantum Yield (Φ) | The efficiency of the photorelease process, defined as the number of molecules uncaged per photon absorbed. | Substituents can affect the stability of the excited state and the efficiency of the subsequent chemical reactions. |

| Release Kinetics | The rate at which the protected molecule is liberated after photoactivation. | The nature of the leaving group and the stability of the intermediates can influence the release rate. |

The ability to control the activity of biomolecules with spatial and temporal precision is a cornerstone of chemical biology. Photolabile caging groups derived from 2-nitrobenzyl bromide and its analogs are invaluable tools in this context. They allow for the light-triggered release of biologically active molecules, such as neurotransmitters, second messengers, and peptides, within living cells or organisms.

The caging of peptides, for example, involves the covalent attachment of the 2-nitrobenzyl group to a functional group within the peptide, such as the thiol of a cysteine residue or the carboxylate of an aspartic or glutamic acid residue. This modification renders the peptide biologically inactive. Upon irradiation with light at a specific wavelength, the photolabile group is cleaved, releasing the native, active peptide. This technique has been instrumental in studying dynamic biological processes with high precision. While specific studies focusing solely on this compound for peptide caging are not as prevalent as for other substituted nitrobenzyl bromides, the established reactivity of the parent scaffold strongly suggests its applicability in this area.

Precursor in Target-Oriented Synthesis

Target-oriented synthesis aims to construct a specific, often complex, molecule with a defined biological or material function. The choice of starting materials and building blocks is crucial for the efficiency and success of a synthetic campaign. While this compound possesses functional groups that make it an attractive precursor for more elaborate structures, a comprehensive review of the literature does not reveal its widespread use as a key starting material in the total synthesis of specific, named natural products or drug candidates. Its value in this context is likely as a versatile, albeit not uniquely applied, building block for introducing a substituted benzyl moiety into a larger molecular framework.

Pathways to Agrochemicals (e.g., Pyraclostrobin and related compounds)

The synthesis of modern agrochemicals often relies on the use of highly functionalized intermediates to build the final active ingredient. One of the most prominent examples is the fungicide Pyraclostrobin, a broad-spectrum strobilurin derivative. The synthesis of Pyraclostrobin and related compounds frequently involves the use of an ortho-substituted benzyl bromide derivative as a key electrophile.

A general representation of the key coupling step in a Pyraclostrobin-like synthesis is shown below:

A generalized reaction scheme illustrating the coupling of a pyrazole (B372694) intermediate with a substituted benzyl bromide to form the core structure of a strobilurin fungicide.

A generalized reaction scheme illustrating the coupling of a pyrazole (B372694) intermediate with a substituted benzyl bromide to form the core structure of a strobilurin fungicide.Table 1: Key Intermediates in Strobilurin Synthesis

| Intermediate | Role in Synthesis | Reference |

| o-Nitrobenzyl bromide | Common precursor for the benzyl moiety | google.comgoogle.comchemicalbook.comgoogle.com |

| Substituted Pyrazole | Nucleophilic component in the key coupling reaction | google.comjustia.comgoogle.com |

Although direct evidence is limited, the chemical reactivity of this compound would allow it to participate in similar synthetic transformations, potentially leading to novel, fluorinated agrochemical analogues.

Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients

Substituted benzyl bromides are crucial intermediates in the pharmaceutical industry for the synthesis of a wide range of active pharmaceutical ingredients (APIs). The ortho-nitrobenzyl group, for instance, can serve as a photolabile protecting group or as a scaffold for building more complex heterocyclic systems.

The presence of a fluorine atom in this compound is particularly significant in medicinal chemistry. Fluorine substitution can profoundly influence a drug's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. While specific APIs derived directly from this compound are not prominently featured in the surveyed literature, the compound's structure is analogous to precursors used in the synthesis of various therapeutic agents. For example, fluoro-nitro-benzaldehydes, which can be conceptually derived from the corresponding benzyl bromides, are valuable starting materials for pharmaceutically active substances, including treatments for allergies and hypertension. google.com

The general utility of ortho-nitrobenzyl bromides in pharmaceutical synthesis suggests that the 3-fluoro derivative could be a valuable precursor for novel therapeutic candidates.

Preparation of Ortho-Functionalized Benzaldehydes

Ortho-functionalized benzaldehydes are important intermediates in organic synthesis, serving as precursors for a variety of fine chemicals, dyes, and pharmaceuticals. The conversion of a benzyl bromide to a benzaldehyde (B42025) is a well-established transformation in organic chemistry.

One common method for this conversion is the Sommelet reaction, which involves the reaction of the benzyl bromide with hexamethylenetetramine, followed by hydrolysis to yield the corresponding aldehyde. Another approach is the Kröhnke reaction, which proceeds via the formation of a pyridinium (B92312) salt. orgsyn.org While the direct application of these methods to this compound is not explicitly detailed, the underlying chemical principles are broadly applicable to substituted benzyl bromides.

The synthesis of ortho-nitrobenzaldehydes from ortho-nitrotoluenes often proceeds through an intermediate benzyl bromide. orgsyn.org This highlights the potential of this compound as a direct precursor to 3-Fluoro-2-nitrobenzaldehyde, a valuable synthetic intermediate in its own right. nih.gov

Table 2: Methods for the Conversion of Benzyl Bromides to Benzaldehydes

| Reaction Name | Key Reagents | General Applicability | Reference |

| Sommelet Reaction | Hexamethylenetetramine, H₂O | Applicable to various benzyl halides | General Organic Chemistry |

| Kröhnke Reaction | Pyridine, p-nitrosodimethylaniline, acid hydrolysis | Effective for substituted benzyl halides | orgsyn.org |

| Oxidation | e.g., with dimethyl sulfoxide (B87167) (Kornblum oxidation) | Applicable to activated halides | General Organic Chemistry |

The reactivity of the benzyl bromide functionality in this compound allows for its conversion to the corresponding aldehyde, providing a route to ortho-functionalized benzaldehydes that can be further elaborated into more complex molecular structures.

Derivatives and Analogues of 3 Fluoro 2 Nitrobenzyl Bromide: Synthesis and Reactivity

Synthesis of Closely Related Monosubstituted Nitrobenzyl Bromides (e.g., 2-Nitrobenzyl Bromide)

The synthesis of monosubstituted nitrobenzyl bromides, such as the ortho-, meta-, and para-isomers, serves as a foundational reference for understanding the synthesis of more complex derivatives. A prevalent method for the synthesis of 2-nitrobenzyl bromide and its isomers is the radical bromination of the corresponding nitrotoluene precursor.

One common approach involves the reaction of o-nitrotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) orgsyn.org. The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride under reflux conditions. The mechanism proceeds via the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical which then abstracts a benzylic hydrogen from the nitrotoluene. The resulting resonance-stabilized benzyl (B1604629) radical reacts with a bromine source to yield the final product.

Another effective method utilizes hydrobromic acid and hydrogen peroxide as the brominating agents, often with a radical initiator patsnap.comgoogle.comgoogle.com. For instance, o-nitrotoluene can be reacted with 48% hydrobromic acid and 30% hydrogen peroxide in the presence of AIBN google.com. This method offers an alternative to the use of NBS.

The synthesis of p-nitrobenzyl bromide can be achieved by the direct bromination of p-nitrotoluene with elemental bromine, often under irradiation with a tungsten lamp to facilitate radical formation orgsyn.orgprepchem.com. The reaction is typically performed at elevated temperatures in a suitable solvent. A more environmentally friendly approach utilizes a bromide-bromate reagent in carbon tetrachloride, allowing for the recycling of the mother liquor wipo.int.

These synthetic strategies are summarized in the table below:

| Starting Material | Reagents | Product | Key Features |

| o-Nitrotoluene | N-Bromosuccinimide, Benzoyl Peroxide | 2-Nitrobenzyl Bromide | Radical-initiated bromination. |

| o-Nitrotoluene | Hydrobromic Acid, Hydrogen Peroxide, AIBN | 2-Nitrobenzyl Bromide | Alternative to NBS. |

| p-Nitrotoluene | Bromine, Light Irradiation | p-Nitrobenzyl Bromide | Direct bromination with elemental bromine. |

| p-Nitrotoluene | Bromide-Bromate reagent | p-Nitrobenzyl Bromide | Environmentally conscious process with recycling. |

Synthesis of Poly-substituted Fluoro-Nitrobenzyl Bromides

The introduction of both fluoro and nitro substituents onto the benzyl bromide core allows for finer control over the molecule's electronic properties and reactivity. The synthesis of these poly-substituted derivatives often involves multi-step sequences, starting from appropriately substituted precursors.

A key strategy involves the bromination of a suitable fluoro-nitrotoluene. For example, the synthesis of 2-fluoro-4-bromo benzyl bromide starts from p-toluidine, which undergoes a series of reactions including nitration, diazotization, bromination, reduction, another diazotization, and finally fluorination to yield 2-fluoro-4-bromotoluene. This intermediate is then subjected to photobromination to afford the final product google.comgoogle.com.

The synthesis of 3-fluoro-4-nitrobenzyl bromide can be achieved from 3-fluoro-4-nitrophenol. The phenol (B47542) is first converted to the corresponding benzyl alcohol, which is then treated with triphenylphosphine (B44618) and N-bromosuccinimide to yield the desired benzyl bromide chemicalbook.com.

The synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related poly-substituted compound, has been achieved through several routes, including direct fluorination and fluorodenitration pathways, showcasing the diverse methods available for synthesizing such complex molecules beilstein-journals.org.

The following table provides an overview of synthetic approaches for various fluoro-nitrobenzyl bromide isomers:

| Product | Starting Material | Key Synthetic Steps |

| 2-Fluoro-4-bromo benzyl bromide | p-Toluidine | Nitration, diazotization, bromination, reduction, diazotization, fluorination, photobromination. |

| 3-Fluoro-4-nitrobenzyl bromide | 3-Fluoro-4-nitrophenol | Conversion to benzyl alcohol, followed by reaction with PPh₃/NBS. |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various | Direct fluorination or fluorodenitration of appropriate precursors. |

Comparative Reactivity Studies of Positional and Structural Isomers

The reactivity of benzyl bromides is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups like the nitro group generally decrease the rate of SN1 reactions by destabilizing the incipient benzylic carbocation. Conversely, they can enhance the rate of SNAr reactions if the leaving group is on the ring. The fluorine atom, being highly electronegative, also exerts a strong inductive electron-withdrawing effect, but its lone pairs can participate in resonance donation. The interplay of these electronic effects, along with steric factors, dictates the reactivity of fluoro-nitrobenzyl bromide isomers.

A study on the solvolysis of o-nitrobenzyl bromide and p-nitrobenzyl bromide revealed that their reactivity is comparable in many solvents. This suggests that the inductive effect of the ortho-nitro group is counterbalanced by other factors, potentially including neighboring group participation.

In general, the stability of the benzylic radical or carbocation intermediate is a key determinant of reactivity in radical bromination and SN1 reactions, respectively. For fluoro-nitrobenzyl bromides, the relative positions of the fluorine and nitro groups will determine their combined electronic influence on the benzylic center. For instance, a nitro group at the para position will exert a strong electron-withdrawing effect through resonance, significantly destabilizing a benzylic carbocation and thus slowing down SN1 reactions. A meta-nitro group will have a less pronounced effect as its resonance effect does not extend to the benzylic carbon. The fluorine atom's effect is more complex, with its strong inductive withdrawal generally deactivating the ring, but its ability to donate electron density via resonance can stabilize a positive charge at the para position.

Exploration of New Derivatives with Tunable Reactivity Profiles

The development of new derivatives of 3-fluoro-2-nitrobenzyl bromide and its analogues with tunable reactivity is an active area of research. By strategically introducing additional functional groups or modifying the existing ones, it is possible to tailor the molecule's properties for specific applications, such as in the synthesis of pharmaceuticals, agrochemicals, or materials.

One approach to tuning reactivity is through the introduction of further substituents on the aromatic ring. For example, adding an electron-donating group could counteract the deactivating effect of the nitro group, thereby increasing the rate of SN1 reactions. Conversely, adding another strong electron-withdrawing group could further enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack in SN2 reactions.

The synthesis of novel (pentafluorosulfanyl)benzenes with a 3,5-disubstitution pattern, including a nitro and a fluoro group, demonstrates the exploration of derivatives with unique electronic properties beilstein-journals.org. The pentafluorosulfanyl (SF₅) group is a strong electron-withdrawing group, and its incorporation can significantly alter the reactivity of the molecule.

Furthermore, the development of new synthetic methodologies, such as the use of micro-channel reactors for the synthesis of 2-nitrobenzyl bromide, can facilitate the efficient production of these building blocks, thereby enabling the exploration of a wider range of derivatives patsnap.com. The ability to precisely control reaction conditions in such reactors can lead to higher yields and purities, which is crucial for the synthesis of complex molecules.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

High-Resolution Spectroscopic Analysis in Elucidating Reaction Pathways and Intermediates

High-resolution spectroscopic techniques are indispensable for monitoring reaction progress, identifying transient intermediates, and characterizing final products, thereby clarifying reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for tracking the conversion of reactants to products. For instance, in homologation reactions of electron-rich benzyl (B1604629) bromides, ¹H NMR analysis of the crude reaction mixture can determine the ratio of product isomers, offering insights into the regioselectivity of the reaction. nih.gov Simple 1D ¹H NMR spectra are particularly effective for quantifying metabolites and other molecules in complex mixtures as they can be acquired under conditions that give a true representation of the concentrations of the corresponding species. nih.gov

Mass Spectrometry (MS): Coupled with chromatographic techniques, MS is essential for identifying reaction products and intermediates. In the solvolysis of o-nitrobenzoyl chloride, a related compound, analysis of the product mixture revealed the formation of o-nitrobenzoic acid and trifluoroethyl-o-nitrobenzoate in a trifluoroethanol (TFE) solvent, confirming the participation of the solvent in the reaction mechanism. nih.gov

Transient Absorption and Raman Spectroscopy: For studying very fast photochemical reactions, such as the light-induced cleavage of ortho-nitrobenzyl protecting groups, advanced techniques are employed. Femtosecond transient absorption and stimulated Raman spectroscopy have been used to directly probe the excited-state intermediates, such as the aci-nitro intermediate, that form during the photodeprotection process. acs.org

Computational Modeling of Electronic Structure and Reactivity

Computational chemistry offers profound insights into the electronic properties and reaction dynamics of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. It is frequently used to calculate the energy changes that occur during a reaction, mapping out the entire reaction coordinate from reactants to products through transition states.

Mechanism and Reactivity Prediction: DFT calculations can be used to predict the viability of different reaction pathways. For example, in the photolysis of ortho-nitrobenzyl derivatives, DFT was used to compute radical stabilization energies. These calculations showed that the efficiency of the reaction correlates with the stability of the radical formed after the cleavage of the leaving group, providing a predictive tool for reaction outcomes. researchgate.net

Transition State Analysis: Computational analysis of the reaction between benzyl bromides and diazo derivatives revealed a rate-determining SN1 mechanism. The calculations identified a sequence of cationic intermediates, including a key phenonium ion, which dictates the reaction's selectivity. nih.gov This type of analysis helps explain why certain products are formed preferentially over others.

A summary of representative energy calculations for related compounds is presented below.

| Reaction/Process Studied | Computational Method | Key Finding |

| Photorelease of leaving groups from o-nitroveratryl group | DFT | Reaction efficiency correlates with the calculated radical stabilization energy of the leaving group. researchgate.net |

| Homologation of benzyl bromides with diazo derivatives | Computational Analysis | The reaction proceeds via a rate-determining SN1 step followed by the formation of a phenonium ion intermediate. nih.gov |

| Electrophilic bromination of nitrobenzene | Ab initio calculations | Outside an optical cavity, the meta-substituted cationic intermediate is thermodynamically favored over the ortho and para intermediates. acs.org |

Table 1: Examples of DFT and computational studies on related benzyl and nitro-aromatic compounds.

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of processes like solvation. The choice of solvent can dramatically influence reaction rates and even alter the mechanism.

While specific MD simulations for 3-Fluoro-2-nitrobenzyl bromide are not available, the principles can be understood from kinetic studies of analogs. The solvolysis of o-nitrobenzyl bromide was studied in a wide range of solvents, including alcohols and aqueous fluoroalcohols. nih.govscilit.com The reaction rates were found to be highly dependent on the solvent's nucleophilicity and ionizing power. nih.gov In solvents with high nucleophilicity, the reaction proceeds via a mechanism where the solvent directly participates in the substitution (SN2-type). In highly ionizing, non-nucleophilic solvents (like aqueous fluoroalcohols), the reaction can proceed through a mechanism involving the formation of a carbocation intermediate (SN1-type). nih.gov MD simulations could, in principle, model the solvent shell around the benzyl bromide and calculate the free energy of activation for these different pathways, explaining the experimental rate changes.

Mechanistic Insights from Theoretical Predictions and Experimental Validation

The most powerful approach to understanding reaction mechanisms involves integrating theoretical predictions with experimental results.

A prime example is the study of photosensitive ortho-nitrobenzyl compounds. Experimental measurements of quantum yields for the light-induced release of various leaving groups were performed. researchgate.net These experimental results were then compared with theoretical predictions from DFT calculations, which modeled the C-H bond strengths involved in a key hydrogen atom transfer step. The strong correlation between the calculated radical stabilization energies and the measured quantum yields provided robust evidence for the proposed reaction mechanism. researchgate.net

Similarly, kinetic studies of the solvolysis of o-nitrobenzyl bromide provide detailed experimental data on how reaction rates change with solvent composition. nih.gov These results lead to mechanistic proposals, such as the potential for the ortho-nitro group to act as an intramolecular nucleophilic assistant. nih.govscilit.com Such hypotheses can be directly tested using DFT calculations to determine if the proposed intramolecularly assisted transition state is energetically favorable compared to a pathway of direct attack by the solvent.

Through this synergy of high-resolution spectroscopic analysis and computational modeling on analogous compounds, a detailed picture of the chemical behavior of this compound can be inferred, guiding future experimental work on this specific molecule.

Future Directions and Emerging Research Avenues for 3 Fluoro 2 Nitrobenzyl Bromide

Development of Catalytic Methodologies for Bromination and Subsequent Transformations

The synthesis of 3-fluoro-2-nitrobenzyl bromide from its precursor, 3-fluoro-2-nitrotoluene, and its subsequent chemical modifications are ripe for the application of modern catalytic methods. Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems.

The Wohl-Ziegler reaction, a common method for benzylic bromination, often requires radical initiators and can sometimes lead to mixtures of mono- and di-brominated products. A detailed study on the mono-bromination of the structurally similar 2-fluoro-3-nitrotoluene (B1317587) highlighted the challenge of minimizing impurity formation and polymerization. scientificupdate.com Future efforts could be directed towards the development of novel catalysts that can precisely control the bromination of 3-fluoro-2-nitrotoluene. This could involve the use of metal-based catalysts or organocatalysts that can facilitate the reaction under milder conditions and with higher selectivity. For instance, Lewis acid catalysis has been shown to be effective in benzylic bromination, potentially preventing competing aromatic bromination. scientificupdate.com Photocatalysis, utilizing visible light to generate bromine radicals, presents another green and efficient alternative that has been successfully applied to various toluene (B28343) derivatives. mdpi.comresearchgate.net

Beyond its synthesis, catalytic transformations of the resulting this compound are a key area for exploration. The development of carbene-catalyzed reductive coupling reactions, for instance, could open up new pathways for carbon-carbon bond formation, allowing for the synthesis of more complex molecules. nih.gov Such catalytic methods could offer chemo- and stereoselective transformations that are not achievable with traditional synthetic routes.

| Catalyst Type | Potential Application | Advantages |

| Metal Complexes | Selective benzylic bromination | High activity, potential for directing group assistance |

| Organocatalysts | Enantioselective transformations | Metal-free, mild reaction conditions |

| Photocatalysts | Green synthesis of benzyl (B1604629) bromide | Use of visible light, reduced waste |

| N-Heterocyclic Carbenes | C-C bond forming reactions | Versatile reactivity, umpolung of functional groups |

Integration into Flow Chemistry Systems for Enhanced Efficiency

The translation of synthetic methodologies for this compound from batch to continuous flow processes is a significant future direction that promises enhanced efficiency, safety, and scalability. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for managing highly reactive intermediates and exothermic reactions often associated with bromination. acs.org

Continuous-flow protocols for the benzylic bromination of various toluene derivatives using N-bromosuccinimide (NBS) under photochemical conditions have already been established. acs.orgorganic-chemistry.org These systems often utilize simple and readily available equipment, such as compact fluorescent lamps and transparent tubing, making the technology accessible. organic-chemistry.org The application of such a system to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized formation of byproducts. Furthermore, the in-situ generation of bromine in a flow reactor, for example from the reaction of NaBrO₃ and HBr, has been shown to be a highly efficient and sustainable approach for photochemical benzylic brominations. rsc.org

The integration of in-line purification and subsequent reaction steps in a continuous flow setup could further streamline the synthesis of derivatives of this compound, making it an attractive strategy for industrial production.

Exploration of Novel Applications in Materials Science and Polymer Chemistry

The unique electronic and photophysical properties imparted by the nitro and fluoro substituents make this compound a promising candidate for the development of advanced materials and functional polymers. Ortho-nitrobenzyl derivatives, in general, are well-known for their use as photolabile protecting groups and have been extensively incorporated into polymers to create photo-responsive materials. nih.govmdpi.comresearchgate.netbohrium.comacs.orgacs.orgdntb.gov.uaresearchgate.netresearchgate.netconsensus.app

Future research could focus on synthesizing monomers derived from this compound for incorporation into polymer chains. The resulting polymers could exhibit light-responsive behavior, where irradiation with UV light could cleave the nitrobenzyl group, leading to changes in the polymer's properties such as solubility, adhesion, or wettability. mdpi.comresearchgate.net This could enable applications in areas like photolithography, drug delivery systems, and smart coatings. mdpi.comresearchgate.net

The presence of the fluorine atom could further enhance the properties of these materials, potentially leading to increased thermal stability, chemical resistance, and altered electronic characteristics. The exploration of these structure-property relationships will be crucial in designing novel materials with tailored functionalities.

| Potential Application | Underlying Principle | Key Features |

| Photoresists | Photolabile nature of the nitrobenzyl group | High resolution patterning |

| Drug Delivery | Light-triggered release of encapsulated agents | Spatiotemporal control over drug release |

| Smart Coatings | Change in surface properties upon irradiation | Switchable wettability and adhesion |

| Functional Polymers | Incorporation of fluoro and nitro groups | Enhanced thermal and chemical stability |

Bio-Inspired Synthesis and Derivatization Strategies

The field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the direct bio-inspired synthesis of this compound is a long-term goal, the principles of enzymatic catalysis can be applied to its synthesis and derivatization.

Enzymatic halogenation, for instance, is a known biological process, and understanding the mechanisms of halogenating enzymes could inspire the design of synthetic catalysts that can perform selective halogenation on aromatic precursors. nih.gov More immediate opportunities may lie in the enzymatic derivatization of this compound. For example, enzymes such as hydrolases, oxidoreductases, and transferases could be employed for the stereoselective transformation of the benzyl bromide moiety into other functional groups.

Furthermore, the microbial degradation pathways of halogenated aromatic compounds can provide insights into potential enzymatic reactions for both the synthesis and modification of such molecules. nih.gov Research into engineered enzymes with tailored substrate specificities could pave the way for novel and sustainable routes to a wide range of derivatives of this compound with potential applications in pharmaceuticals and agrochemicals. The use of enzymes for the selective hydroxylation of complex molecules has been demonstrated and could be a potential avenue for the derivatization of related compounds.

Q & A

Basic: What are the optimal synthetic conditions for 3-fluoro-2-nitrobenzyl bromide to minimize di-brominated byproducts?

Answer:

To minimize di-brominated impurities, use controlled stoichiometry of brominating agents (e.g., HBr or PBr₃) and maintain low temperatures (0–5°C) during the reaction. A stepwise addition of bromine equivalents, monitored by TLC or HPLC, ensures selective mono-bromination. For nitro-substituted benzyl derivatives, electron-withdrawing groups like -NO₂ reduce benzyl C-H reactivity, so activating agents (e.g., Lewis acids) may be required . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the target compound.

Basic: Which analytical methods reliably quantify residual bromide ions in this compound batches?

Answer:

Capillary electrophoresis (CE) with direct UV detection at 200 nm is optimal for resolving chloride and bromide ions in the presence of high chloride matrices. Use a buffer system containing 20 mM sodium chromate (pH 9.2) and 0.5 mM electroosmotic flow modifier to achieve baseline separation. For trace analysis, ion chromatography (IC) with suppressed conductivity detection provides ppm-level sensitivity. Validate results against spiked standards to account for matrix effects .

Advanced: How does the nitro group at the 2-position influence the alkylation efficiency of this compound in nucleophilic substitutions?

Answer:

The nitro group enhances the electrophilicity of the adjacent benzyl bromide via resonance withdrawal, accelerating SN₂ reactions. However, steric hindrance from the nitro group may reduce accessibility to bulky nucleophiles (e.g., tertiary amines). Kinetic studies using Hammett plots (σ⁺ values) reveal a linear free-energy relationship for para-substituted nucleophiles. Contrast this with 4-fluorobenzyl bromide, where the electron-withdrawing -F group has a weaker activating effect .

Advanced: What experimental strategies address thermal instability during reactions involving this compound?

Answer:

Decomposition pathways (e.g., C-Br bond cleavage) are mitigated by:

- Conducting reactions under inert atmosphere (N₂/Ar) at ≤25°C.

- Using aprotic solvents (THF, DMF) to avoid hydrolysis.

- Adding radical inhibitors (e.g., BHT) to suppress free-radical degradation.

Characterize decomposition products via GC-MS or LC-HRMS and adjust reaction parameters iteratively using a factorial design of experiments (DoE) .

Basic: How to purify this compound given its photosensitivity?

Answer:

Perform all purification steps under amber light. Use silica gel chromatography with a non-polar mobile phase (hexane:DCM, 4:1) to minimize exposure to polar solvents that may accelerate hydrolysis. Alternatively, recrystallize from a chilled hexane/ethyl acetate mixture (1:5 ratio). Confirm purity via ¹H NMR (δ 4.8–5.2 ppm for CH₂Br) and elemental analysis for Br% .

Advanced: How to resolve discrepancies in reported yields for this compound as an alkylating agent in heterocyclic syntheses?

Answer:

Yield variations often arise from competing elimination (E2) pathways. Optimize by:

- Screening bases (e.g., K₂CO₃ vs. DBU) to balance nucleophilicity and minimize β-hydrogen abstraction.

- Using phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction rates.

- Analyzing byproducts via tandem MS/MS to identify elimination products (e.g., styrene derivatives). Compare results with computational models (DFT) to predict transition-state barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.